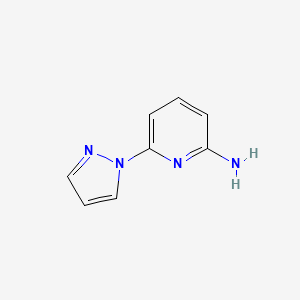
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains both a thiophene and a thiazole ring. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound is characterized by the presence of a carbonyl chloride functional group, which makes it highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a thiophene derivative and a thioamide, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
化学反応の分析
Types of Reactions
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiophene and thiazole rings can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amides, while coupling reactions can form biaryl compounds .
科学的研究の応用
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .
類似化合物との比較
Similar Compounds
2-Thiophenecarbonyl chloride: Similar in structure but lacks the thiazole ring.
4-Methylthiazole-5-carbonyl chloride: Similar in structure but lacks the thiophene ring.
2-Thiophen-2-ylthiazole: Similar in structure but lacks the carbonyl chloride group.
Uniqueness
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both thiophene and thiazole rings along with the reactive carbonyl chloride group. This combination of structural features makes it a versatile compound with a wide range of applications in scientific research and industry .
特性
分子式 |
C9H6ClNOS2 |
|---|---|
分子量 |
243.7 g/mol |
IUPAC名 |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNOS2/c1-5-7(8(10)12)14-9(11-5)6-3-2-4-13-6/h2-4H,1H3 |
InChIキー |
XRJSUTDTRLLZHU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)


![2-Chloro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8639852.png)









